Cas no 1807301-16-1 (5-Cyano-6-fluoronicotinoyl chloride)

5-Cyano-6-fluoronicotinoyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Cyano-6-fluoronicotinoyl chloride
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- インチ: 1S/C7H2ClFN2O/c8-6(12)5-1-4(2-10)7(9)11-3-5/h1,3H
- InChIKey: GCIJUZUSCKBCHY-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=NC(=C(C#N)C=1)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 237
- トポロジー分子極性表面積: 53.8
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-Cyano-6-fluoronicotinoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009099-250mg |
5-Cyano-6-fluoronicotinoyl chloride |
1807301-16-1 | 95% | 250mg |
$1019.20 | 2023-09-02 | |
Alichem | A029009099-1g |
5-Cyano-6-fluoronicotinoyl chloride |
1807301-16-1 | 95% | 1g |
$3097.65 | 2023-09-02 |
5-Cyano-6-fluoronicotinoyl chloride 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
5-Cyano-6-fluoronicotinoyl chlorideに関する追加情報
Research Brief on 5-Cyano-6-fluoronicotinoyl chloride (CAS: 1807301-16-1) in Chemical Biology and Pharmaceutical Applications
5-Cyano-6-fluoronicotinoyl chloride (CAS: 1807301-16-1) is a highly specialized chemical intermediate that has garnered significant attention in recent pharmaceutical and agrochemical research. This compound, characterized by its reactive acyl chloride group and electron-withdrawing cyano and fluoro substituents, serves as a critical building block in the synthesis of novel heterocyclic compounds. Recent studies have highlighted its utility in the development of kinase inhibitors, particularly in the modification of nicotinamide scaffolds to enhance binding affinity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing next-generation FGFR (fibroblast growth factor receptor) inhibitors. Researchers utilized 5-Cyano-6-fluoronicotinoyl chloride as a key intermediate to introduce steric and electronic modifications to the core structure, resulting in compounds with improved metabolic stability and reduced off-target effects. The study reported a 40% increase in potency compared to previous generation inhibitors when tested in vitro against FGFR1-3 isoforms.
In the agrochemical sector, patent filings from 2022-2023 reveal innovative applications of this compound in developing novel neonicotinoid derivatives with reduced environmental persistence. The electron-deficient nature of the pyridine ring, enhanced by the cyano and fluoro groups, appears to contribute to selective insecticidal activity while minimizing toxicity to pollinators. Field trials conducted by major agrochemical companies show promising results, with efficacy against resistant pest populations while maintaining favorable environmental safety profiles.
Recent synthetic methodology advancements have addressed previous challenges in handling this sensitive intermediate. A 2023 publication in Organic Process Research & Development detailed a continuous flow chemistry approach that improves yield (up to 85%) and purity (>98%) while minimizing decomposition risks associated with moisture sensitivity. This technological advancement has significant implications for scale-up processes in industrial applications.
The compound's mechanism of action in various applications stems from its unique electronic properties. Density functional theory (DFT) calculations published in early 2024 suggest that the orthogonal alignment of dipole moments created by the cyano and fluoro substituents creates a distinctive electronic profile that enhances interactions with biological targets. This theoretical framework explains the observed improvements in binding kinetics across multiple applications.
Ongoing clinical trials (as of Q2 2024) involving derivatives of 5-Cyano-6-fluoronicotinoyl chloride show promise in addressing resistant forms of non-small cell lung cancer and pancreatic cancer. Preliminary data indicate that these modified compounds effectively bypass common resistance mechanisms while maintaining manageable toxicity profiles. Researchers anticipate that these developments could lead to new therapeutic options within the next 3-5 years.
From a regulatory perspective, recent REACH compliance assessments confirm that 5-Cyano-6-fluoronicotinoyl chloride can be safely handled with proper precautions. Updated safety data sheets (2024 revisions) provide detailed guidance on storage conditions (recommended -20°C under argon) and handling procedures to maintain stability and prevent decomposition.
Future research directions appear focused on expanding the compound's utility in PROTAC (proteolysis targeting chimera) development and as a versatile intermediate for DNA-encoded library synthesis. The compound's ability to serve as an effective linker in bifunctional molecules positions it as a valuable tool in emerging drug discovery paradigms. Several pharmaceutical companies have included derivatives in their 2025 development pipelines, signaling continued interest in this chemical scaffold.
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